molecular formula C8H14O2 B13268449 3-(Propan-2-yl)oxolane-3-carbaldehyde

3-(Propan-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13268449
M. Wt: 142.20 g/mol
InChI Key: JAHFJTYGPILYGQ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₂. It is characterized by the presence of an oxolane ring substituted with a propan-2-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxypropanal with isopropyl alcohol in the presence of an acid catalyst to form the oxolane ring. The reaction conditions often require moderate temperatures and careful control of pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxolane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed under mild to moderate conditions.

Major Products Formed

    Oxidation: 3-(Propan-2-yl)oxolane-3-carboxylic acid.

    Reduction: 3-(Propan-2-yl)oxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the reagents used.

Scientific Research Applications

3-(Propan-2-yl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring may also participate in non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yloxy)oxolane-3-carbaldehyde
  • 3-(Propan-2-yloxy)oxolane-3-carbohydrazide

Uniqueness

3-(Propan-2-yl)oxolane-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both an oxolane ring and an aldehyde group

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-propan-2-yloxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7(2)8(5-9)3-4-10-6-8/h5,7H,3-4,6H2,1-2H3

InChI Key

JAHFJTYGPILYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC1)C=O

Origin of Product

United States

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